molecular formula C11H11NO2 B13545563 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

Cat. No.: B13545563
M. Wt: 189.21 g/mol
InChI Key: RBDMIFBVDRVXEY-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid is a benzoic acid derivative featuring a methyl group at the 4-position and a propargylamine (prop-2-yn-1-ylamino) substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The compound combines a carboxylic acid group (for hydrogen bonding or metal coordination) with a secondary amine linked to an alkyne moiety, which confers unique reactivity (e.g., participation in click chemistry). Notably, commercial availability of this compound is listed as discontinued .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-methyl-2-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C11H11NO2/c1-3-6-12-10-7-8(2)4-5-9(10)11(13)14/h1,4-5,7,12H,6H2,2H3,(H,13,14)

InChI Key

RBDMIFBVDRVXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 4-methyl-2-nitrobenzoic acid with propargylamine under reducing conditions. The nitro group is reduced to an amino group, which then reacts with propargylamine to form the desired product .

Industrial Production Methods: The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid has a range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-ylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid with structurally or functionally related benzoic acid derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₁H₁₁NO₂ 4-Me, 2-propargylamino Discontinued; alkyne group enables click chemistry; potential metal ligand.
p-Amino benzoic acid C₇H₇NO₂ 4-NH₂ Non-zwitterionic at isoelectric point; used in vitamin B10 synthesis and sunscreen agents.
4-Isopropylbenzoic acid C₁₀H₁₂O₂ 4-iso-Pr High thermal stability; employed in lanthanide complexation studies.
Methyl 4-(methacryloylamino)benzoate C₁₂H₁₃NO₄ 4-methacryloylamino, methyl ester Polymer precursor; ester group enhances lipophilicity.
4-{[Benzyl(propan-2-yl)amino]methyl}benzoic acid C₁₈H₂₁NO₂ 4-benzyl(isopropylamino)methyl Bulky substituents may hinder crystallization; potential surfactant or drug intermediate.

Structural and Functional Analysis

Substituent Effects on Reactivity: The propargylamino group in the target compound introduces an alkyne, enabling Huisgen cycloaddition (click chemistry) for bioconjugation or polymer synthesis. This contrasts with p-amino benzoic acid, which lacks such reactivity but is zwitterionic in specific conditions . 4-Isopropylbenzoic acid has a hydrophobic isopropyl group, enhancing lipid solubility compared to the target compound’s polar propargylamine group .

Acid-Base Behavior: The carboxylic acid group (pKa ~4.5) dominates ionization in aqueous solutions. The secondary amine (pKa ~9–11, estimated) may protonate under acidic conditions. Unlike glycine (zwitterionic at pH 6.0), the target compound likely adopts a non-zwitterionic structure at neutral pH due to steric and electronic effects of the propargyl group .

Metal Coordination: Benzoic acid derivatives like 4-isopropylbenzoic acid and p-amino benzoic acid form stable lanthanide complexes, as shown in thermodynamic studies . The target compound’s amino and carboxylic acid groups could act as bidentate ligands, but its alkyne moiety might reduce coordination efficiency compared to simpler derivatives.

Thermal Stability :

  • Propargyl groups are thermally labile, suggesting lower decomposition temperatures (~150–200°C) compared to 4-benzyloxybenzoic acid derivatives (stable up to 250°C) .

Applications: The discontinued status of the target compound contrasts with methyl 4-(methacryloylamino)benzoate, which is used in polymer synthesis . p-Amino benzoic acid has well-established roles in UV filters and bacterial metabolism, whereas the target compound’s niche applications remain speculative.

Biological Activity

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid, also known as 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2C_{12}H_{13}NO_2, with a molecular weight of approximately 203.24 g/mol. The compound features a benzoic acid core with a methyl group and a prop-2-yn-1-yl group attached to an amino group, which contributes to its reactivity and biological properties.

Research indicates that this compound may interact with various biological pathways, particularly those involved in inflammation and cancer cell proliferation. Its alkyne and amino functional groups enable it to participate in diverse chemical reactions, including click chemistry, which can facilitate covalent modifications of biological targets.

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It is believed to modulate inflammatory pathways, making it a candidate for further therapeutic exploration in conditions characterized by excessive inflammation.

Antiproliferative Effects

The compound has shown promise as an anticancer agent. In vitro studies have evaluated its antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results indicate that certain concentrations of the compound can significantly inhibit cell growth .

In Vitro Studies

A study conducted on the antiproliferative effects of this compound revealed the following results:

Cell LineConcentration (µM)Mean Growth Inhibition (%) ± SEM
MDA-MB-23110<20
3043.95 ± 1.74
HeLa10<20
3097.13 ± 0.40

These findings highlight its potential as an effective agent against specific cancer types .

Mechanistic Studies

Further mechanistic studies have suggested that the compound may enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis. Such activities are particularly relevant in aging and cancer biology, where dysregulation of these pathways often occurs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
2-Methyl-4-[methyl(prop-2-en-1-yl)amino]benzoic acidC12H15NO2241.71 g/molContains a propene instead of an alkyne
3-Methyl-4-[methyl(prop-2-yloxy)amino]benzoic acidC12H13NO3205.21 g/molContains an ether linkage

This comparative analysis underscores the distinctiveness of the alkyne moiety in influencing biological activity.

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